molecular formula C10H13NO3 B1628900 2-(Pyridin-2-yloxy)-propionic acid ethyl ester CAS No. 864684-81-1

2-(Pyridin-2-yloxy)-propionic acid ethyl ester

Cat. No.: B1628900
CAS No.: 864684-81-1
M. Wt: 195.21 g/mol
InChI Key: SCCYGPXLERDYCP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)-propionic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propionic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yloxy)-propionic acid ethyl ester typically involves the esterification of 2-(Pyridin-2-yloxy)-propionic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(Pyridin-2-yloxy)-propionic acid+EthanolAcid Catalyst2-(Pyridin-2-yloxy)-propionic acid ethyl ester+Water\text{2-(Pyridin-2-yloxy)-propionic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-(Pyridin-2-yloxy)-propionic acid+EthanolAcid Catalyst​2-(Pyridin-2-yloxy)-propionic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yloxy)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents (e.g., nitric acid for nitration) under controlled temperature conditions.

Major Products Formed

    Hydrolysis: 2-(Pyridin-2-yloxy)-propionic acid and ethanol.

    Reduction: 2-(Pyridin-2-yloxy)-propanol.

    Substitution: Various substituted derivatives of the pyridine ring, depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yloxy)-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yloxy)-propionic acid: The parent acid of the ester.

    2-(Pyridin-2-yloxy)-propanol: The reduced form of the ester.

    2-(Pyridin-2-yloxy)-propionic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

2-(Pyridin-2-yloxy)-propionic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in various chemical and biological systems. The presence of the ethyl ester group can also affect the compound’s solubility and stability compared to its analogs.

Properties

IUPAC Name

ethyl 2-pyridin-2-yloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCYGPXLERDYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592268
Record name Ethyl 2-[(pyridin-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864684-81-1
Record name Ethyl 2-(2-pyridinyloxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864684-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(pyridin-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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